6-BROMO-N-[(THIOPHEN-2-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Overview
Description
6-Bromo-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and significant potential in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system containing both pyrazole and pyrimidine rings .
Preparation Methods
The synthesis of 6-BROMO-N-[(THIOPHEN-2-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-biselectrophiles. This method is favored due to its excellent performance and versatility in structural modifications . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Bromo-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an enzymatic inhibitor and antitumor agent.
Industry: It is used in the development of fluorescent probes and materials science.
Mechanism of Action
The mechanism of action of 6-BROMO-N-[(THIOPHEN-2-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It acts as an enzymatic inhibitor, interfering with the activity of certain enzymes crucial for the survival and proliferation of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 6-BROMO-N-[(THIOPHEN-2-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE stands out due to its unique structural features and biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its antitumor and kinase inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Used in the design of CDK2 targeting compounds. These compounds share a similar core structure but differ in their specific functional groups and biological activities, highlighting the versatility and potential of the pyrazolo[1,5-a]pyrimidine scaffold.
Properties
IUPAC Name |
6-bromo-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4OS/c13-8-4-14-11-10(6-16-17(11)7-8)12(18)15-5-9-2-1-3-19-9/h1-4,6-7H,5H2,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUUNRSWPDXSIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=C3N=CC(=CN3N=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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